2-(2,6-Dimethylphenoxy)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

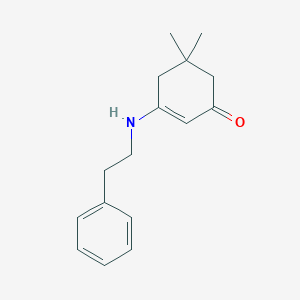

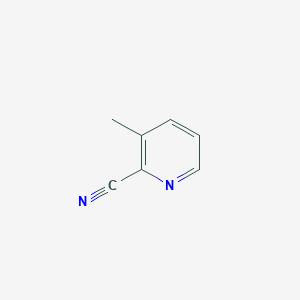

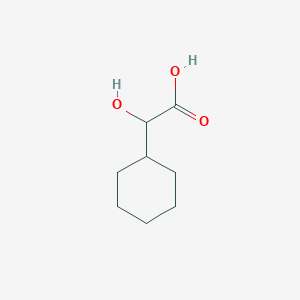

“2-(2,6-Dimethylphenoxy)propanoic acid” is a chemical compound with the molecular formula C11H14O3 . It has an average mass of 194.227 Da and a monoisotopic mass of 194.094299 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . More detailed structural information may be available in specialized chemical databases or literature .

Applications De Recherche Scientifique

Synthesis and Chemical Modification

2-(2,6-Dimethylphenoxy)propanoic acid and its derivatives are subjects of chemical synthesis and modification, aiming to explore their potential in various fields such as material science and medicinal chemistry. For instance, compounds similar to this compound have been synthesized for the study of their chemical properties and potential applications. The synthesis of 1-(3-and 4-Fluoro-2,6-Dimethylphenoxy) Propanone involved strategies such as nitration, reduction, and Schiemann reaction, indicating a pathway for modifying the chemical structure of related compounds to achieve desired functionalities (Pei, 2001).

Material Science Applications

In material science, derivatives of this compound have been explored for the synthesis of new materials. For example, the oxidative polymerization of related compounds in water has led to the formation of engineering plastics with potential applications in various industries. This process showcases the ability to produce polymeric materials with specific properties through controlled chemical reactions (Saito et al., 2003).

Antioxidant Properties

The antioxidant properties of compounds structurally related to this compound have been studied, highlighting their potential in protecting biological systems from oxidative damage. For instance, studies on propofol and related compounds, including 2,6-dimethylphenol, have revealed their capacity to inhibit lipid peroxidation, suggesting that modifications of the this compound structure could yield potent antioxidants with applications in pharmaceuticals or food preservation (Ogata et al., 2005).

Pharmaceutical Applications

In the pharmaceutical domain, the transformation and functionalization of this compound derivatives have been investigated for the development of new drug candidates. The synthesis of novel compounds and their evaluation as α₁-adrenoceptor antagonists exemplify the approach to leverage the chemical scaffold of this compound for therapeutic purposes (Xi et al., 2011).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It is known to belong to the class of organic compounds known as phenoxyacetic acid derivatives . These compounds contain an anisole where the methane group is linked to an acetic acid or a derivative .

Mode of Action

As a phenoxyacetic acid derivative, it may interact with its targets in a manner similar to other compounds in this class

Result of Action

As a phenoxyacetic acid derivative, it may have effects similar to other compounds in this class

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-(2,6-Dimethylphenoxy)propanoic acid are not well-studied. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve both covalent and non-covalent bonds .

Cellular Effects

It has been suggested that the compound may disrupt endocytosis, cell cycle, and cellular respiration in yeast

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on how the effects of this compound vary with different dosages in animal models .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is possible that the compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently unavailable .

Propriétés

IUPAC Name |

2-(2,6-dimethylphenoxy)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-5-4-6-8(2)10(7)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBHDWAQGHERIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406529 |

Source

|

| Record name | 2-(2,6-dimethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124377-60-2 |

Source

|

| Record name | 2-(2,6-dimethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11H-benzo[b]fluoren-11-one](/img/structure/B185303.png)

![(6-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B185320.png)

![7-Methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B185323.png)